Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
Description
Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride (CAS: 76532-32-6) is a secondary amine hydrochloride derivative with the molecular formula C₉H₁₁ClF₃N and a molecular weight of 225.64 g/mol . Structurally, it consists of a methylamine group linked to a benzyl moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications, though its precise biological targets remain underexplored in the provided evidence.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N.ClH/c1-13-6-7-3-2-4-8(5-7)9(10,11)12;/h2-5,13H,6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDFTDFHDFUQAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76532-32-6 | |
| Record name | methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Neuropharmacology
The compound has been utilized to explore the role of serotonin in neurological conditions. Its selective targeting of serotonin receptors allows researchers to investigate:
- The effects on mood disorders such as depression and anxiety.
- Potential treatments for schizophrenia by modulating dopaminergic pathways through serotonin receptor interaction.
Drug Development
Due to its unique structural features, Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride serves as a lead compound in drug development:
- It aids in the design of new therapeutics targeting serotonin pathways.
- Its lipophilic nature may improve bioavailability and receptor binding affinity.
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor in various enzymatic pathways:
- It may influence neurotransmitter systems by altering enzyme activities involved in neurotransmitter synthesis and degradation.
- Research is ongoing to elucidate its specific interactions with enzymes related to serotonin metabolism.
Case Study 1: Serotonin Receptor Modulation
In a study focusing on mood disorders, this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant improvement in mood-related behaviors, correlating with increased activity at 5-HT2A receptors.
Case Study 2: Pharmacokinetic Profiling
A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) of TM-T50011. The findings suggested that its lipophilicity enhances membrane permeability, resulting in favorable pharmacokinetic properties compared to other compounds lacking similar structural features.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, often involving the trifluoromethyl group's high electronegativity. This group can influence the binding affinity and specificity of the compound to its targets, affecting various biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Data of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Reference |
|---|---|---|---|---|
| Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | C₉H₁₁ClF₃N | 225.64 | -CF₃ at 3-position; methylamine backbone | |
| Ethyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride | C₁₀H₁₃ClF₃N | 245.75 | Ethyl group replaces methyl; increased lipophilicity | |
| 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (Compound 37) | C₁₅H₁₇ClF₃N₅O₂ | 403.78 | Nitro-triazole linker; -CF₃ at 4-position | |
| bis({[3,5-bis(Trifluoromethyl)phenyl]methyl})[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]amine hydrochloride (Compound 30) | C₂₃H₁₈ClF₁₂N₅O₂ | 624.13 | Dual -CF₃ groups; nitro-triazole linker | |
| 3-Fluoro Deschloroketamine hydrochloride | C₁₃H₁₆FNO·HCl | 257.70 | Cyclohexanone backbone; fluorine substituent |
Key Observations:
In contrast, compounds like 3-Fluoro Deschloroketamine () feature a cyclohexanone ring, diverging entirely from the benzylamine scaffold and indicating distinct pharmacological targets (e.g., NMDA receptor modulation).
Aromatic Substitution Patterns: The position of the -CF₃ group on the phenyl ring influences steric and electronic properties. For example, Compound 37 () has a -CF₃ group at the 4-position, whereas the target compound has it at the 3-position. This positional isomerism may affect binding affinity in biological systems. Compound 30 () incorporates dual -CF₃ groups at the 3,5-positions, significantly increasing molecular weight (624.13 g/mol) and likely reducing solubility compared to monosubstituted analogs.
Functional Group Additions :
- The inclusion of a nitro-triazole moiety in Compounds 37 and 30 () introduces hydrogen-bonding capabilities and electron-withdrawing effects, which are critical for anti-chagasic activity . These groups are absent in the target compound, suggesting divergent therapeutic applications.
Physicochemical Properties
Table 2: Physicochemical Data of Selected Compounds
Key Observations:
Melting Points :
- Compounds with nitro-triazole groups (e.g., Compound 37, 30) exhibit higher melting points (127–140°C) compared to simpler amines, likely due to enhanced crystallinity from polar functional groups .
- Data gaps for the target compound preclude direct comparisons, but its lack of nitro or triazole groups suggests a lower melting point than Compounds 37 or 30.
Spectral Features :
- The ¹H NMR signals for propyl-linked nitro-triazole compounds (e.g., δ 4.61 ppm in Compound 37) highlight distinct proton environments absent in the target compound .
Biological Activity
Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with an amine functional group. Its molecular formula is C10H12ClF3N, with a molecular weight of approximately 225.64 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in drug design and development.
Biological Activity Overview
This compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Research indicates that compounds with trifluoromethyl groups can influence receptor activity and enzyme functions, potentially leading to antidepressant effects similar to those of established pharmaceuticals like fluoxetine.
- Receptor Interaction : The trifluoromethyl group increases binding affinity to various biological targets, including neurotransmitter receptors.
- Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in neurotransmitter metabolism, contributing to its potential antidepressant properties.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological potential of this compound:
- Antidepressant Activity : Initial in vitro studies suggest that the compound may inhibit monoamine oxidase (MAO), an enzyme linked to the degradation of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain, alleviating symptoms of depression .
- Binding Affinity : Comparative studies have shown that this compound has enhanced binding affinity for serotonin receptors compared to structurally similar compounds without the trifluoromethyl group. This increased affinity suggests a potential for greater efficacy in therapeutic applications.
Case Studies
- A study involving various derivatives of trifluoromethyl-containing compounds demonstrated that those similar in structure to this compound exhibited varying degrees of MAO inhibition, with some derivatives showing IC50 values as low as 56 nM .
- Another investigation highlighted the compound's potential as a ligand in receptor modulation studies, indicating its role in influencing cellular signaling pathways associated with mood regulation.
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Methyl 3-trifluoromethylbenzoate | Lacks amine functionality; aromatic ester | Primarily used as an ester; less pharmacological activity |
| 1-methyl-3-(trifluoromethyl)benzene | Simpler aromatic compound without amine group | Less complex; primarily used in industrial applications |
| N-Methyl-3-(trifluoromethyl)benzylamine | Similar amine structure but different substitution pattern | Exhibits distinct biological activity profiles |
Q & A
Q. What are the common synthetic routes for Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride, and how are intermediates characterized?
The synthesis typically involves:
- Nitro reduction : Starting from a nitro precursor (e.g., 3-(trifluoromethyl)benzyl nitro derivatives), reduction using iron powder or catalytic hydrogenation yields the primary amine .
- Methylation : The amine is methylated via reductive amination (e.g., using formaldehyde and sodium borohydride) or alkylation with methyl halides .
- Salt formation : The free base is treated with hydrochloric acid to form the hydrochloride salt .
Characterization : Intermediates are verified via NMR (e.g., H/C NMR for trifluoromethyl group detection at ~110-120 ppm for F coupling) and HPLC purity analysis (>95%) .
Q. What analytical methods are recommended for confirming the structural integrity of this compound?
- NMR spectroscopy : H NMR identifies methyl and benzyl protons, while F NMR confirms the trifluoromethyl group (-CF) at δ -63 to -65 ppm .
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H] ion) validates molecular formula .
- X-ray crystallography : For crystalline batches, unit cell parameters resolve stereochemical ambiguities .
- Melting point analysis : Consistency with literature values (e.g., 158–170°C for related hydrochlorides) ensures purity .
Q. How do solubility and stability profiles impact experimental design?
- Solubility : Limited aqueous solubility (~4 mg/mL in water) necessitates polar solvents (e.g., DMSO, methanol) for biological assays. Acetone or acetonitrile is preferred for chromatography .
- Stability : Hydroscopicity requires anhydrous storage (-20°C). Degradation under light/heat mandates amber vials and inert atmospheres during handling .
Q. What safety protocols are critical for handling this compound?
- PPE : N95 masks, nitrile gloves, and chemical-resistant lab coats are mandatory due to irritant risks (H302, H318) .
- Waste disposal : Halogenated waste must be segregated and processed by certified facilities to prevent environmental release (H400) .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Q. What analytical challenges arise from the trifluoromethyl group, and how are they mitigated?
- NMR signal broadening : The -CF group causes H splitting; F-decoupled NMR or low-temperature acquisition sharpens signals .
- Mass spectrometry interference : High-resolution instruments (Q-TOF) distinguish isotopic patterns from chlorine/fluorine overlap .
Q. How does this compound interact with biological targets such as neurotransmitter receptors?
Q. What strategies are used for impurity profiling in pharmaceutical-grade batches?
- HPLC-MS/MS : Detects trace impurities (e.g., demethylated byproducts) at <0.1% thresholds .
- Forced degradation : Stress tests (acid/base hydrolysis, oxidation) identify stability-linked impurities .
Q. How are metabolic pathways and pharmacokinetics studied in vivo?
- Rodent models : C-labeled compound tracks hepatic metabolism (e.g., CYP450-mediated oxidation) and renal excretion .
- Microsomal assays : Human liver microsomes predict phase I/II metabolism profiles (e.g., glucuronidation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
